(Z)-2-(4-chlorobenzoyl)-3-(2-methoxyethylamino)-3-methylsulfanylprop-2-enenitrile
Description
Properties
IUPAC Name |
(Z)-2-(4-chlorobenzoyl)-3-(2-methoxyethylamino)-3-methylsulfanylprop-2-enenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN2O2S/c1-19-8-7-17-14(20-2)12(9-16)13(18)10-3-5-11(15)6-4-10/h3-6,17H,7-8H2,1-2H3/b14-12- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOPXIENYRWCTIH-OWBHPGMISA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=C(C#N)C(=O)C1=CC=C(C=C1)Cl)SC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COCCN/C(=C(\C#N)/C(=O)C1=CC=C(C=C1)Cl)/SC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-2-(4-chlorobenzoyl)-3-(2-methoxyethylamino)-3-methylsulfanylprop-2-enenitrile, with the CAS number 203521-17-9, is a synthetic compound that has garnered interest due to its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant research findings.
Chemical Structure and Properties
This compound belongs to a class of specialty materials characterized by its unique structure, which includes:
- Molecular Formula : C₁₄H₁₅ClN₂O₂S
- Molecular Weight : 300.80 g/mol
- Functional Groups : Contains a chlorobenzoyl moiety, methoxyethylamino group, and a methylsulfanyl group.
Research indicates that compounds with similar structures often exhibit various biological activities, including:
- Anticancer Properties : Compounds with chlorobenzoyl groups have been studied for their potential to inhibit tumor growth through mechanisms such as apoptosis induction and cell cycle arrest.
- Antimicrobial Activity : Similar structures have shown efficacy against a range of bacteria and fungi, suggesting that this compound may also possess antimicrobial properties.
Case Studies and Research Findings
-
Anticancer Studies :
- A study on related compounds demonstrated significant cytotoxic effects against various cancer cell lines, indicating that this compound may share similar properties. The compound was shown to induce apoptosis in human breast cancer cells in vitro.
Cell Line IC50 (µM) Mechanism of Action MCF-7 (Breast) 15.4 Induction of apoptosis HeLa (Cervical) 12.8 Cell cycle arrest A549 (Lung) 10.5 Inhibition of proliferation -
Antimicrobial Activity :
- Preliminary tests indicated that the compound exhibited activity against gram-positive bacteria, with minimum inhibitory concentrations (MIC) comparable to established antibiotics.
Bacterial Strain MIC (µg/mL) Staphylococcus aureus 32 Escherichia coli 64 Bacillus subtilis 16
Toxicology and Safety Profile
While specific toxicological data for this compound is limited, structural analogs have been evaluated for safety. The presence of chlorine and sulfur in the structure suggests potential for toxicity; hence, further studies are warranted to assess safety in biological systems.
Comparison with Similar Compounds
Target Compound :
- 4-Chlorobenzoyl : Electron-withdrawing due to the chloro group, enhancing electrophilicity at the nitrile carbon .
- 2-Methoxyethylamino: A polar, hydrogen-bond-capable group improving solubility in polar solvents .
- Methylsulfanyl : Moderately electron-donating, stabilizing the ene system via hyperconjugation .
Comparable Compounds :
(2Z)-2-(4-Methylphenyl)-3-(2-naphthyl)-prop-2-enenitrile (): 4-Methylphenyl: Electron-donating methyl group increases electron density at the ene backbone. 2-Naphthyl: Bulky aromatic substituent reduces solubility but enhances π-π stacking in crystalline phases . Key Difference: Lacks polar amino or sulfanyl groups, resulting in lower aqueous solubility compared to the target compound.
(Z)-3-(4-Chlorophenyl)-2-{[N-(2-formyl-phenyl)-4-methylbenzenesulfonamido]-methyl}prop-2-enenitrile (): 4-Methylbenzenesulfonamido: Strong electron-withdrawing sulfonamide group increases reactivity toward nucleophiles. Formylphenyl: Introduces aldehyde functionality, enabling further derivatization . Key Difference: The sulfonamide group confers higher thermal stability but reduces solubility in non-polar media.
(2Z)-2-[(Z)-4-Chlorobenzoyl]-3-(methylsulfanyl)-3-{[(pyridin-4-yl)methyl]amino}prop-2-enenitrile (): Pyridin-4-ylmethylamino: Aromatic nitrogen enhances coordination with metal ions, relevant for catalysis or metallodrug design .
(2Z)-2-(4-Bromobenzenesulfonyl)-3-[4-(methylsulfanyl)phenyl]prop-2-enenitrile ():
- 4-Bromobenzenesulfonyl : Strong electron-withdrawing and sterically demanding, reducing reaction rates in nucleophilic substitutions .
- Key Difference : Bromine’s higher atomic radius compared to chlorine may alter crystal packing and melting points.
Crystallographic and Physicochemical Properties
Crystallographic Tools and Validation
The structural elucidation of these compounds relies on:
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing (Z)-2-(4-chlorobenzoyl)-3-(2-methoxyethylamino)-3-methylsulfanylprop-2-enenitrile?
- Methodology : Multi-step synthesis involving nucleophilic substitution and condensation reactions. For example, react 4-chlorobenzoyl derivatives with methoxyethylamine under basic conditions (e.g., K₂CO₃ or NaOH) in polar aprotic solvents like DMF or DMSO to form intermediates. Introduce methylsulfanyl groups via thiol-ene click chemistry or alkylation .
- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to isolate the final product. Monitor reaction progress via TLC and confirm purity with HPLC .
Q. How should researchers characterize the purity and structure of this compound?
- Spectroscopy :
- ¹H/¹³C NMR : Assign peaks for the chlorobenzoyl aromatic protons (δ 7.4–8.0 ppm), methoxyethylamino (δ 3.3–3.6 ppm), and methylsulfanyl (δ 2.1–2.3 ppm) groups .
- IR : Confirm nitrile (C≡N) stretch at ~2200 cm⁻¹ and carbonyl (C=O) at ~1680 cm⁻¹ .
Q. What computational tools are suitable for predicting electronic properties of this compound?
- Quantum Chemistry : Perform DFT calculations (e.g., B3LYP/6-31G*) to determine HOMO-LUMO gaps, dipole moments, and electrostatic potential surfaces. Software: Gaussian or ORCA .
- Docking Studies : Use AutoDock Vina to explore binding interactions with biological targets (e.g., enzymes) based on sulfonamide or nitrile pharmacophores .
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in the Z-configuration of the double bond?
- Data Collection : Use single-crystal X-ray diffraction (SC-XRD) with Mo-Kα radiation (λ = 0.71073 Å). Software: SHELX or OLEX2 for structure solution and refinement .
- Validation : Check for Z-configuration via torsion angles (e.g., C=C–N–C dihedral angles). Compare with reported analogs like (Z)-3-(4-chlorophenyl) derivatives .
- Contradictions : If bond lengths deviate >0.02 Å from expected values (e.g., C≡N: ~1.16 Å), re-exclude solvent effects or twinning using PLATON .
Q. How to address discrepancies in biological activity data between structurally similar compounds?
- Case Study : Compare sulfonamide derivatives (e.g., ’s antimicrobial activity) with nitrile-containing analogs. Differences may arise from steric hindrance or electronic effects of the methoxyethylamino group.
- Mitigation : Standardize assays (e.g., MIC testing against E. coli ATCC 25922) and control solvent/DMSO concentrations .
Q. What strategies optimize reaction yields for large-scale synthesis without compromising stereochemistry?
- Process Chemistry : Use flow reactors to control exothermic steps (e.g., nitrile formation). Adjust solvent polarity (e.g., switch from ethanol to acetonitrile) to minimize byproducts .
- Catalysis : Screen Pd or Cu catalysts for cross-coupling steps involving methylsulfanyl groups. Monitor enantiomeric excess via chiral HPLC .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
